molecular formula C9H7IO2 B8500228 (5-Iodo-benzofuran-2-yl)-methanol

(5-Iodo-benzofuran-2-yl)-methanol

Cat. No.: B8500228
M. Wt: 274.05 g/mol
InChI Key: OMSMQBSLRVTLOF-UHFFFAOYSA-N
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Description

(5-Iodo-benzofuran-2-yl)-methanol is a substituted benzofuran derivative characterized by an iodine atom at the 5-position of the benzofuran core and a hydroxymethyl (-CH₂OH) group at the 2-position. Benzofuran derivatives are of significant interest in medicinal and materials chemistry due to their diverse biological activities and structural versatility.

Crystallographic studies of related 5-iodo-benzofuran derivatives, such as 5-iodo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran and 5-iodo-2,7-dimethyl-3-(4-methylphenylsulfonyl)-1-benzofuran, reveal planar benzofuran cores with substituents adopting specific orientations to minimize steric strain .

Properties

Molecular Formula

C9H7IO2

Molecular Weight

274.05 g/mol

IUPAC Name

(5-iodo-1-benzofuran-2-yl)methanol

InChI

InChI=1S/C9H7IO2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4,11H,5H2

InChI Key

OMSMQBSLRVTLOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)C=C(O2)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize (5-Iodo-benzofuran-2-yl)-methanol, key structural and functional analogs are compared below. These include derivatives with variations in substituents at the 2- and 3-positions of the benzofuran core.

Table 1: Structural and Functional Comparison of Selected 5-Iodo-Benzofuran Derivatives

Compound Name Substituent at Position 2 Substituent at Position 3 Key Properties/Applications References
(5-Iodo-benzofuran-2-yl)-methanol -CH₂OH None Polar, hydrogen-bond donor/acceptor -
5-Iodo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran -CH₃ -(4-methylphenylsulfinyl) Chiral sulfoxide, potential catalysis
5-Iodo-2,7-dimethyl-3-(4-methylphenylsulfonyl)-1-benzofuran -CH₃ (positions 2 and 7) -(4-methylphenylsulfonyl) Electron-withdrawing sulfonyl group
5-Iodo-2-phenyl-1-benzofuran -Ph None Enhanced π-conjugation, luminescence -

Key Findings:

Substituent Effects on Reactivity and Solubility: The hydroxymethyl group in (5-Iodo-benzofuran-2-yl)-methanol increases polarity compared to methyl or phenyl substituents (e.g., in ), enhancing solubility in polar solvents. This contrasts with sulfonyl/sulfinyl derivatives, which exhibit lower solubility due to bulky substituents . The iodine atom at position 5 facilitates halogen bonding, a feature exploited in crystal engineering and drug design.

Crystallographic Insights: In sulfinyl/sulfonyl analogs (e.g., ), the benzofuran core remains planar, with substituents influencing packing via van der Waals interactions or hydrogen bonds. For instance, sulfonyl groups in adopt a near-perpendicular orientation relative to the benzofuran plane, minimizing steric clashes. The absence of crystallographic data for (5-Iodo-benzofuran-2-yl)-methanol limits direct comparisons, but analogous hydroxymethyl-containing compounds typically exhibit intermolecular O-H···O hydrogen bonds, affecting melting points and stability.

Functional Group Impact on Applications: Sulfinyl/sulfonyl derivatives (e.g., ) are often explored in asymmetric synthesis or as enzyme inhibitors due to their electron-withdrawing properties. The hydroxymethyl group in (5-Iodo-benzofuran-2-yl)-methanol positions it as a precursor for esterification or etherification reactions, expanding its utility in prodrug design or polymer chemistry.

Synthetic Challenges :

  • Introducing iodine at position 5 typically requires electrophilic iodination under controlled conditions, as seen in related compounds .
  • The hydroxymethyl group may necessitate protective strategies (e.g., silylation) during synthesis to prevent oxidation or side reactions.

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